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Compound of Interest

Compound Name: 2,5-Thiophenedicarboxylic acid

Cat. No.: B147516

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-
Thiophenedicarboxylic acid, a vital building block in the synthesis of various materials and
pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for 2,5-Thiophenedicarboxylic acid is summarized below, providing
key identifiers for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the molecular structure of 2,5-Thiophenedicarboxylic acid,
revealing the chemical environment of its constituent hydrogen and carbon atoms. The spectra
are typically recorded in deuterated dimethyl sulfoxide (DMSO-d6).

IH NMR (Proton NMR) Data

The proton NMR spectrum of 2,5-Thiophenedicarboxylic acid is characterized by two main
signals. Due to the symmetrical nature of the molecule, the two protons on the thiophene ring
are chemically equivalent, as are the two carboxylic acid protons.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Thiophene ring
~7.9 Singlet 2H
protons (H-3, H-4)
) Carboxylic acid
~13.5 (broad) Singlet 2H

protons (-COOH)

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and

temperature and may appear as a very broad signal.
13C NMR (Carbon NMR) Data

The 3C NMR spectrum in DMSO-d6 displays three distinct signals, corresponding to the three
unique carbon environments in the molecule.[1][2]

Chemical Shift (8) ppm Assighment

~163 Carboxylic acid carbons (C=0)

142 Thiophene ring carbons attached to carboxylic
acids (C-2, C-5)

130 Thiophene ring carbons bearing hydrogen (C-3,

C-4)

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-Thiophenedicarboxylic acid reveals the presence of its key functional
groups. The data presented below is typical for a solid-state measurement using an Attenuated
Total Reflectance (ATR) or KBr pellet method.[3][4]
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Wavenumber (cm~?)

Intensity Assignment

O-H stretch of the carboxylic

3100 - 2500 Strong, Broad o
acid dimer
C=0 stretch of the carboxylic
~1680 Strong )
acid
] C=C stretch of the thiophene
~1550 Medium ]
ring
) O-H bend of the carboxylic
~1420 Medium _
acid
C-O stretch of the carboxylic
~1290 Strong )
acid
) C-H out-of-plane bend of the
~820 Medium

thiophene ring

Mass Spectrometry (MS)

Mass spectrometry of 2,5-Thiophenedicarboxylic acid provides information on its molecular

weight and fragmentation pattern, which is crucial for confirming its identity. The data below

was obtained via electron ionization (El).
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miz Relative Intensity (%) Assighment
172 94.8 [M]* (Molecular lon)
155 100.0 [M - OH]*

127 5.7 [M - COOH]*
111 21.4 [M - COOH - O]*
83 9.8

82 8.9

81 9.4

55 1.9

45 9.1 [COOH]*

39 15.5

Note: The fragmentation pattern is consistent with the characteristic loss of hydroxyl (-OH) and
carboxyl (-COOH) groups from the molecular ion.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy Protocol

Sample Preparation:
o Accurately weigh approximately 5-10 mg of 2,5-Thiophenedicarboxylic acid.

o Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in
a standard 5 mm NMR tube.

o Cap the NMR tube and gently agitate to ensure complete dissolution. A brief period of
sonication may be used if necessary.
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H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Solvent: DMSO-d6.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
Relaxation Delay: 1-5 seconds.

Spectral Width: 0-16 ppm.

Referencing: The residual solvent peak of DMSO-d6 (d = 2.50 ppm) is used as the internal
reference.

13C NMR Acquisition:

Spectrometer: 100 MHz or higher (corresponding to the proton frequency).
Solvent: DMSO-d6.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Referencing: The solvent peak of DMSO-d6 (& = 39.5 ppm) is used as the internal reference.
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Attenuated Total Reflectance - Fourier Transform
Infrared (ATR-FTIR) Spectroscopy Protocol

o Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened
with isopropanol and allowing it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal.

e Place a small amount of solid 2,5-Thiophenedicarboxylic acid powder onto the center of
the ATR crystal to completely cover it.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

e Acquire the sample spectrum over a range of 4000-400 cm~1.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~1 to obtain a high-quality
spectrum.

o After the measurement, clean the ATR crystal thoroughly.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Note: As 2,5-Thiophenedicarboxylic acid is a non-volatile solid, derivatization is typically
required for GC-MS analysis. A common method is silylation to convert the carboxylic acids to
their more volatile trimethylsilyl (TMS) esters.

Sample Preparation (Derivatization):
o Accurately weigh approximately 1 mg of 2,5-Thiophenedicarboxylic acid into a vial.

e Add 100 pL of a suitable solvent (e.g., pyridine) and 100 pL of a silylating agent (e.g., N,O-
Bis(trimethylsilyDtrifluoroacetamide - BSTFA with 1% TMCS).

o Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

o Allow the sample to cool to room temperature before injection.
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GC-MS Parameters:

GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 pum film
thickness) is suitable.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e Inlet Temperature: 250 °C.
e Injection Volume: 1 pL in splitless mode.
e Oven Temperature Program:
o Initial temperature of 100 °C, hold for 2 minutes.
o Ramp to 280 °C at a rate of 10 °C/min.
o Hold at 280 °C for 5 minutes.
e MS Transfer Line Temperature: 280 °C.
¢ lon Source Temperature: 230 °C.

« lonization Mode: Electron lonization (EIl) at 70 eV.

Mass Range: Scan from m/z 40 to 500.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as 2,5-Thiophenedicarboxylic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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thiophenedicarboxylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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